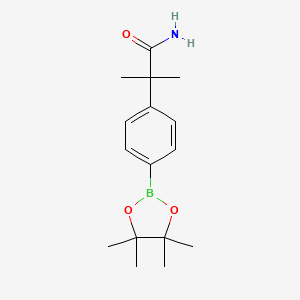
a,a-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A,a-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetamide, also known as DMTB, is a boronic acid derivative that has gained attention in scientific research due to its unique properties. DMTB is a white crystalline powder that is soluble in organic solvents and has a melting point of 172-174°C.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Ghorab et al. (2017) describes the synthesis of novel compounds with antimicrobial activity, showcasing the potential of certain chemical structures in combating various bacterial and fungal pathogens. Although the chemical is not directly studied, the methodology and findings highlight the role of chemical synthesis in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Molecular Imaging
Research by Fookes et al. (2008) on the synthesis and biological evaluation of fluorine-18 labeled compounds for positron emission tomography (PET) imaging emphasizes the use of specific chemical modifications to enhance the selectivity and affinity for target receptors. This work suggests the potential for derivatives of the chemical to be applied in the development of imaging agents for neurodegenerative disorders (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Fluorescent Probing
Tian et al. (2017) developed a near-infrared fluorescent off-on probe for the detection of benzoyl peroxide, demonstrating the chemical's utility in fluorescence imaging and the potential for similar compounds to be used in the detection of other substances in biological and environmental samples (Tian, Li, Pang, Li, & Yang, 2017).
Ligand Synthesis and Characterization
Dahrouch et al. (2001) reported on the synthesis and characterization of ligands and their use in organometallic chemistry, which could inform applications of the chemical in the development of new materials or catalytic processes (Dahrouch, Jara, Mendez, Portilla, Abril, Alfonso, Chávez, Manríquez, Rivière-Baudet, Rivière, Castel, Rouzaud, & Gornitzka, 2001).
Propiedades
IUPAC Name |
2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-14(2,13(18)19)11-7-9-12(10-8-11)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H2,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZQGRXQEYIBCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

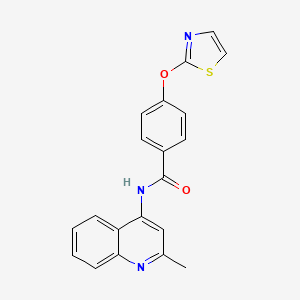
![9-isopentyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2370657.png)

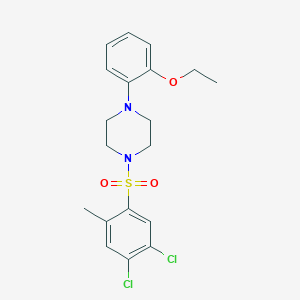
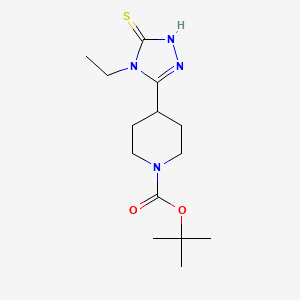

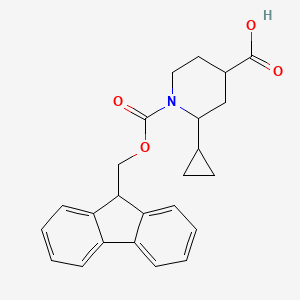
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2370665.png)
![4-(methylsulfonyl)-N-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2370666.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2370668.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370670.png)
![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)
![1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B2370672.png)